molecular formula C16H17N3O4 B5909659 6-[2-(4-ethylphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(4-ethylphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5909659
M. Wt: 315.32 g/mol
InChI Key: MLEREFHIVXDOQX-MDZDMXLPSA-N
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Description

6-[2-(4-ethylphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione, commonly known as EPN, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. EPN is a potent inhibitor of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system.

Scientific Research Applications

EPN has been extensively studied for its potential applications in scientific research. It is commonly used as a tool for investigating the role of acetylcholinesterase in the nervous system, as well as for studying the effects of acetylcholine on various physiological processes. EPN has also been used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease.

Mechanism of Action

EPN works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine, which can have a range of physiological effects. EPN is a reversible inhibitor of acetylcholinesterase, meaning that its effects are temporary and can be reversed by the body's natural processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EPN are largely related to its inhibition of acetylcholinesterase. This can lead to an increase in the concentration of acetylcholine in the nervous system, which can have a range of effects on various physiological processes. For example, acetylcholine is involved in the regulation of muscle contraction, heart rate, and cognitive function.

Advantages and Limitations for Lab Experiments

EPN has several advantages as a compound for use in laboratory experiments. It is highly potent and selective in its inhibition of acetylcholinesterase, making it a valuable tool for investigating the role of this enzyme in various physiological processes. However, EPN also has some limitations. It is highly toxic and must be handled with care, and its effects on other enzymes and physiological processes must be carefully controlled for in experimental settings.

Future Directions

There are several future directions for research on EPN. One area of interest is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease, based on the structure and mechanism of action of EPN. Another area of interest is the investigation of the effects of EPN on other physiological processes, such as the immune system and inflammation. Additionally, there is potential for the development of new methods for synthesizing EPN and other pyrimidine derivatives, which could lead to the discovery of new compounds with valuable scientific research applications.

Synthesis Methods

The synthesis of EPN involves the condensation of 4-ethylbenzaldehyde with malononitrile, followed by nitration and subsequent cyclization to form the pyrimidine ring. The final product is obtained after the addition of vinyl magnesium bromide to the nitro group. The synthesis of EPN has been optimized for high yield and purity, making it a valuable compound for scientific research.

properties

IUPAC Name

6-[(E)-2-(4-ethylphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-4-11-5-7-12(8-6-11)9-10-13-14(19(22)23)15(20)18(3)16(21)17(13)2/h5-10H,4H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEREFHIVXDOQX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC2=C(C(=O)N(C(=O)N2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C2=C(C(=O)N(C(=O)N2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-[(E)-2-(4-ethylphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione

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